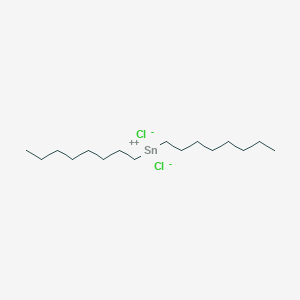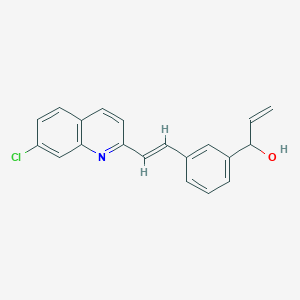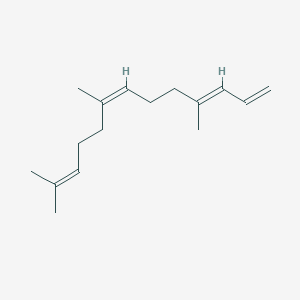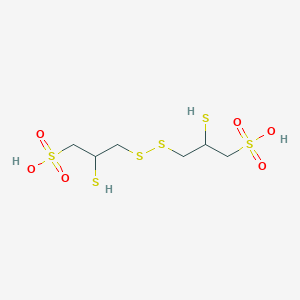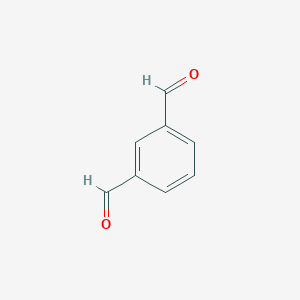![molecular formula C10H14BrNSi B049675 Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl- CAS No. 122687-88-1](/img/structure/B49675.png)
Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanamine, N-[(4-bromophenyl)methylene]-1,1,1-trimethyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a silane derivative that has a wide range of properties, including high thermal stability, excellent solubility, and unique reactivity.
Wissenschaftliche Forschungsanwendungen
Silanamine, N-[(4-bromophenyl)methylene]-1,1,1-trimethyl- has numerous scientific research applications. It has been used in the development of new materials, including polymers, coatings, and adhesives. It has also been used in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. Additionally, silanamine has shown potential in the field of catalysis, where it can be used as a catalyst for various chemical reactions.
Wirkmechanismus
The mechanism of action of silanamine, N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-, is not well understood. However, it is believed that the compound reacts with various functional groups, such as carboxylic acids, alcohols, and amines, to form stable covalent bonds. This reactivity makes silanamine a useful compound in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of silanamine, N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-. However, some studies have suggested that the compound may have potential as an antifungal agent due to its ability to inhibit fungal growth. Additionally, silanamine has been shown to have low toxicity, making it a potentially useful compound in various biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
Silanamine, N-[(4-bromophenyl)methylene]-1,1,1-trimethyl- has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, its unique reactivity makes it a useful compound in the synthesis of various organic compounds. However, silanamine has some limitations in laboratory experiments, such as its low solubility in water, which can make it challenging to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on silanamine, N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-. One potential area of research is the development of new materials, such as polymers and coatings, using silanamine as a building block. Additionally, further research is needed to understand the mechanism of action of silanamine and its potential applications in catalysis. Finally, more studies are needed to investigate the potential biomedical applications of silanamine, including its antifungal properties and potential use in drug delivery systems.
Conclusion:
In conclusion, silanamine, N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-, is a unique compound with numerous potential applications in various fields. Its synthesis method is simple and efficient, and it has shown potential as a building block for new materials and as a catalyst for various chemical reactions. While there is limited research on its biochemical and physiological effects, further studies are needed to investigate its potential biomedical applications. Overall, silanamine is a promising compound that has the potential to make significant contributions to the field of scientific research.
Synthesemethoden
Silanamine, N-[(4-bromophenyl)methylene]-1,1,1-trimethyl- can be synthesized using a simple and efficient method. The synthesis process involves the reaction of 4-bromobenzaldehyde with trimethylsilylamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure silanamine.
Eigenschaften
CAS-Nummer |
122687-88-1 |
|---|---|
Molekularformel |
C10H14BrNSi |
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-N-trimethylsilylmethanimine |
InChI |
InChI=1S/C10H14BrNSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-8H,1-3H3 |
InChI-Schlüssel |
CFOJVCUBRFYLHN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N=CC1=CC=C(C=C1)Br |
Kanonische SMILES |
C[Si](C)(C)N=CC1=CC=C(C=C1)Br |
Synonyme |
Trimethylsilylamine, N-(4-bromobenzylidene)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




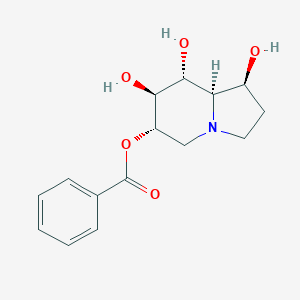
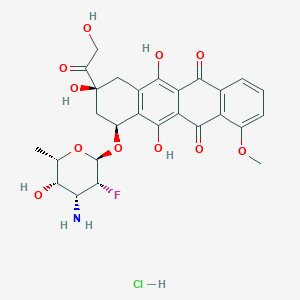

![Benzo[ghi]fluoranthene](/img/structure/B49607.png)
